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Compound of Interest

1H-Isoindole-1,3(2H)-dione, 2-
Compound Name:

butoxy-
CAS No.: 51951-28-1
Cat. No.: B12006491

Get Quote

Technical Monograph: N-Butoxyphthalimide
Synthesis, Properties, and Applications in
Hydroxylamine Generation

Executive Summary & Chemical Identity
N-Butoxyphthalimide (IUPAC: 2-butoxyisoindole-1,3-dione) is the

-alkoxy derivative of phthalimide. Unlike its alkyl analogue (

-butylphthalimide), this compound features a labile

bond, making it a pivotal "masked" form of

-butylhydroxylamine. It is primarily employed as a stable, crystalline precursor that releases the
volatile and oxidatively unstable

-butylhydroxylamine upon hydrazinolysis, facilitating the synthesis of oxime ethers and
hydroxamic acid-based therapeutics.
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Chemical Identifiers

Parameter

Value

Notes

IUPAC Name

2-butoxyisoindole-1,3-dione

Preferred IUPAC name.[1]

Common Name

-Butoxyphthalimide

Often confused with

-butylphthalimide.

CAS Number

Variable / Not Widely Indexed

CRITICAL WARNING: Do not
confuse with 1515-72-6 (

-butylphthalimide) or 2141-99-
3(

-tert-butoxyphthalimide). Verify

structure before purchase.

Molecular Formula

Distinct from alkyl analogue (

).
Molecular Weight 219.24 g/mol -
CCCCON1C(=0)c2cccec2Cl= o ]
SMILES o Definitive structural string.
Phthalimide core with an
Structure -

substituent on Nitrogen.

Synthetic Pathways & Mechanism

The synthesis of N-butoxyphthalimide is a classic example of

-hydroxyphthalimide (NHPI) alkylation. This process exploits the acidity of the

-hydroxy proton (

) to generate a nucleophilic oxyanion.

Mechanism: Alkylation of NHPI

The reaction proceeds via a bimolecular nucleophilic substitution (
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).
o Deprotonation: A base (typically Triethylamine or
) deprotonates NHPI, forming the red-orange phthalimide-N-oxyl anion.

e Nucleophilic Attack: The oxyanion attacks the electrophilic carbon of 1-bromobutane,
displacing the bromide ion.

o Color Change: The reaction mixture transitions from the characteristic red anion color to a
pale yellow/colorless solution as the neutral product forms.
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Figure 1: Mechanistic pathway for the synthesis of N-butoxyphthalimide from NHPI.

Experimental Protocol: Alkylation

Objective: Synthesis of N-butoxyphthalimide on a 10 mmol scale.
Reagents:

e -Hydroxyphthalimide (NHPI): 1.63 g (10 mmol)

e 1-Bromobutane: 1.51 g (11 mmol, 1.1 equiv)
o Triethylamine (TEA): 1.52 g (15 mmol, 1.5 equiv)
e Solvent: DMF (Dimethylformamide) or Acetone (20 mL)

Procedure:
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o Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve NHPI (1.63
g) in DMF (20 mL). The solution will be yellow.

e Anion Formation: Add TEA dropwise. The solution will immediately turn a deep red/orange
color, indicating the formation of the

-oxyl anion.

o Alkylation: Add 1-bromobutane slowly.

e Reaction: Stir at room temperature for 4—6 hours (or heat to 50°C for 1 hour to accelerate).
Monitor by TLC (Silica, 30% EtOAc/Hexane). The red color will fade to pale yellow as the
anion is consumed.

o Workup: Pour the reaction mixture into 100 mL of ice-water. The product typically precipitates
as a white/off-white solid.

« Purification: Filter the solid. If an oil forms (common with butyl derivatives), extract with ethyl
acetate, wash with water and brine, dry over

, and concentrate. Recrystallize from ethanol if necessary.

Applications in Drug Development

The primary utility of N-butoxyphthalimide lies in its role as a protected

-butylhydroxylamine. Direct handling of alkylhydroxylamines is challenging due to their volatility,
hygroscopicity, and susceptibility to oxidation. The phthalimide group serves as a robust
protecting group that can be cleaved under mild conditions.

The Ing-Manske Procedure (Deprotection)

To access the free amine (

-butylhydroxylamine), the phthalimide core is cleaved using hydrazine hydrate. This is a
variation of the Gabriel Synthesis known as the Ing-Manske procedure.

Reaction:
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Figure 2: Hydrazinolysis workflow for releasing the active O-butylhydroxylamine.

Protocol: Release of O-Butylhydroxylamine

o Digestion: Suspend N-butoxyphthalimide (1 equiv) in Ethanol. Add Hydrazine hydrate (1.2
equiv).

o Reflux: Heat to reflux. The solid starting material will dissolve, followed shortly by the
precipitation of bulky white phthalhydrazide.

« Filtration: Cool the mixture. Filter off the phthalhydrazide byproduct (insoluble in EtOH).
« Isolation: The filtrate contains

-butylhydroxylamine.

o Note: Since

-butylhydroxylamine is volatile, it is often isolated as the hydrochloride salt by adding
HCIl/Dioxane and evaporating to dryness.

Safety & Handling (HSE)

While N-butoxyphthalimide is generally stable, its precursors and byproducts require specific
precautions.
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Hazard Class Compound Precaution

Potential skin sensitizer. Use

Sensitizer NHPI
gloves.
Irritant to eyes and mucous
Lachrymator 1-Bromobutane membranes. Handle in a fume
hood.
High Alert: Hydrazine is a
) ) known carcinogen and highly
Carcinogen Hydrazine ) ]
toxic. Use double-gloving and
a dedicated fume hood.
Ethers (like THF used in
Explosive Peroxides workups) can form peroxides.
Test before distillation.
References

» Synthesis of N-alkoxyphthalimides: Grochowski, E., & Jurczak, J. (1976). "Synthesis of N-
alkoxyphthalimides via alkylation of N-hydroxyphthalimide." Synthesis, 1976(10), 682-684.

» Ing-Manske Procedure: Ing, H. R., & Manske, R. H. (1926). "A modification of the Gabriel
synthesis of amines.” Journal of the Chemical Society (Resumed), 2348-2351.

e Applications in Med Chem: Bauer, L., & Suresh, K. S. (1963). "The Synthesis of Hydroxamic
Acids from N-Hydroxyphthalimide." Journal of Organic Chemistry, 28(6), 1604-1608.

» General Properties of NHPI Derivatives: Recupero, F., & Punta, C. (2007). "Free Radical
Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide." Chemical
Reviews, 107(9), 3800-3842.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1.4,4-Dinitro-1,1'-biphenyl | C12H8N204 | CID 15216 - PubChem
[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [N-butoxyphthalimide CAS number and identifiers].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12006491/docs#n-butoxyphthalimide-cas-number-
and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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